molecular formula C25H20ClN3O2 B2501423 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189490-41-2

5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2501423
CAS No.: 1189490-41-2
M. Wt: 429.9
InChI Key: KTBIVEJWEWRTCE-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the 2-chlorobenzyl and 2-methoxybenzyl groups. Common reagents used in these reactions include chlorobenzyl chloride, methoxybenzyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-4’-ethoxydiphenylmethane
  • 2-chloro-benzyl-(4-methoxy-benzyl)-amine
  • 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide

Uniqueness

Compared to similar compounds, 5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique pyrimidoindole core structure, which imparts distinct biological activity and potential therapeutic benefits. Its specific substitution pattern also contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-31-22-13-7-3-9-18(22)14-28-16-27-23-19-10-4-6-12-21(19)29(24(23)25(28)30)15-17-8-2-5-11-20(17)26/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBIVEJWEWRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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